

In-Depth Technical Guide: Spectroscopic Data for 6-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

Cat. No.: B1315567

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Methylpyridazine-3-carbonitrile**. Due to the limited availability of published experimental data, this document combines confirmed physical properties with predicted spectroscopic values based on structural analysis and data from analogous compounds. This guide also outlines a plausible synthetic route and the necessary analytical workflows for its characterization.

Core Compound Information

Property	Value	Reference
Chemical Name	6-Methylpyridazine-3-carbonitrile	
CAS Number	49840-90-6	[1]
Molecular Formula	C ₆ H ₅ N ₃	
Molecular Weight	119.12 g/mol	
Melting Point	86-87 °C	

Spectroscopic Data

While specific experimental spectra for **6-Methylpyridazine-3-carbonitrile** are not readily available in published literature, the following tables summarize the predicted and expected spectroscopic characteristics based on its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.7 - 7.9	Doublet	1H	H4 (pyridazine)
~7.4 - 7.6	Doublet	1H	H5 (pyridazine)
~2.8	Singlet	3H	-CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~160	C6 (pyridazine)
~155	C3 (pyridazine)
~130	C4 (pyridazine)
~125	C5 (pyridazine)
~117	-C≡N
~22	-CH ₃

IR (Infrared) Spectroscopy

Predicted Characteristic Absorptions

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2230 - 2210	Nitrile (-C≡N)	Stretching
~3100 - 3000	Aromatic C-H	Stretching
~2950 - 2850	Methyl C-H	Stretching
~1600 - 1450	C=C and C=N	Ring Stretching

Mass Spectrometry

Predicted Data

Adduct	Predicted m/z
[M+H] ⁺	120.0556
[M+Na] ⁺	142.0375
[M+K] ⁺	158.0115
[M+NH ₄] ⁺	137.0822

Experimental Protocols

While a specific detailed protocol for the synthesis of **6-Methylpyridazine-3-carbonitrile** is not available in the surveyed literature, a plausible synthetic route can be devised based on established methodologies for analogous pyridazine derivatives.

Proposed Synthesis of 6-Methylpyridazine-3-carbonitrile

A potential synthetic pathway starts from the commercially available 3-chloro-6-methylpyridazine. The synthesis would involve the oxidation of the methyl group to a carboxylic acid, followed by conversion to the corresponding amide and subsequent dehydration to yield the nitrile.

Step 1: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid

This step can be adapted from a patented procedure for a similar compound.[\[2\]](#)

- Materials: 3-chloro-6-methylpyridazine, sulfuric acid, potassium permanganate (or other suitable oxidant), ice, ethyl acetate, anhydrous sodium sulfate.
- Procedure:
 - Dissolve 3-chloro-6-methylpyridazine in concentrated sulfuric acid under cooling in an ice bath.
 - Slowly add an oxidant such as potassium permanganate while maintaining a low temperature.
 - After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
 - Quench the reaction by pouring it over ice.
 - Extract the aqueous solution with ethyl acetate.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid.

Step 2: Amidation of 6-chloropyridazine-3-carboxylic acid

- Materials: 6-chloropyridazine-3-carboxylic acid, thionyl chloride (or oxalyl chloride), dichloromethane (DCM), ammonia solution.
- Procedure:
 - Suspend 6-chloropyridazine-3-carboxylic acid in dry DCM.
 - Add thionyl chloride dropwise and reflux the mixture to form the acid chloride.
 - Remove the excess thionyl chloride under reduced pressure.
 - Dissolve the resulting acid chloride in dry DCM and add it dropwise to a cooled, concentrated ammonia solution.

- Stir the reaction mixture until the formation of 6-chloropyridazine-3-carboxamide is complete.
- Extract the product with a suitable organic solvent, dry, and concentrate.

Step 3: Dehydration of 6-chloropyridazine-3-carboxamide to 6-chloropyridazine-3-carbonitrile

- Materials: 6-chloropyridazine-3-carboxamide, a dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride).
- Procedure:
 - Treat 6-chloropyridazine-3-carboxamide with a dehydrating agent.
 - Heat the reaction mixture under controlled conditions.
 - After completion, quench the reaction and extract the product.
 - Purify the crude product by column chromatography or recrystallization to obtain 6-chloropyridazine-3-carbonitrile.

Step 4: Methylation of 6-chloropyridazine-3-carbonitrile

This final step to introduce the methyl group would likely involve a cross-coupling reaction. However, a more direct route starting from a methylated precursor is generally preferred. A more plausible overall synthesis would likely start from a precursor that already contains the methyl group at the 6-position and introduce the cyano group later.

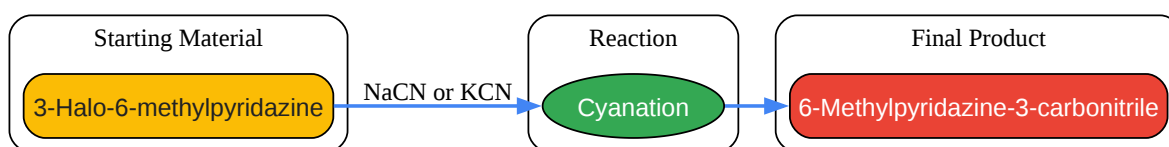
A more direct and plausible synthesis would involve the cyanation of a 6-methylpyridazine derivative. For instance, starting from 3-halo-6-methylpyridazine, a nucleophilic substitution with a cyanide salt could yield the target molecule.

Spectroscopic Analysis Protocol

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.

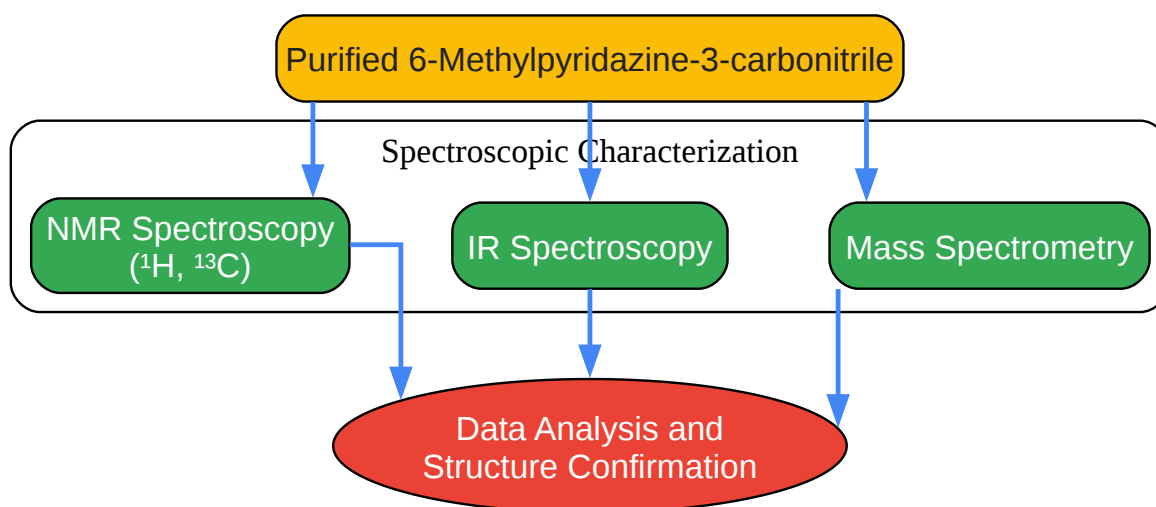
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizations



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **6-Methylpyridazine-3-carbonitrile**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. keyorganics.net [keyorganics.net]
- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for 6-Methylpyridazine-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315567#spectroscopic-data-for-6-methylpyridazine-3-carbonitrile\]](https://www.benchchem.com/product/b1315567#spectroscopic-data-for-6-methylpyridazine-3-carbonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

